2-Benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one
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Description
“2-Benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The most common synthesis of pyridazin-3(2H)-one derivatives consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The central pyridazine ring forms dihedral angles with the benzene rings . The InChI code for this compound is 1S/C12H12N2O3/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15) .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known for their diverse pharmacological activities, making them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.24 . It is a solid substance .Mechanism of Action
While the specific mechanism of action for “2-Benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one” is not mentioned in the search results, pyridazin-3(2H)-one derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Future Directions
properties
IUPAC Name |
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-15-8-10-18(24-2)16(12-15)17-9-11-19(22)21(20-17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGADSWFYOLKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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